8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
Description
8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid (CID: 16227604) is a heterocyclic compound with a fused imidazo[1,5-a]pyrimidine core. Its molecular formula is C₁₄H₁₀N₄O₃, featuring a phenyl substituent at the C2 position, a carbamoyl group at C8, and a carboxylic acid group at C4 . The SMILES string (C1=CC=C(C=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N) and InChIKey (QGWHUWMWFWEBPO-UHFFFAOYSA-N) confirm its structural uniqueness. Predicted collision cross-section (CCS) values for its adducts range from 161.1 Ų ([M+H]+) to 174.1 Ų ([M+Na]+), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(8-4-2-1-3-5-8)6-10(14(20)21)18(13)7-16-11/h1-7H,(H2,15,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHUWMWFWEBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924137-97-3 | |
| Record name | 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as amidines and α-haloketones, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is carefully controlled to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) at position 4 participates in classical acid-derived reactions:
Carbamoyl Group Transformations
The 8-carbamoyl (-CONH<sub>2</sub>) group undergoes hydrolysis and substitution:
Imidazopyrimidine Core Modifications
The fused heterocyclic system enables electrophilic substitution and metal-catalyzed cross-coupling:
Electrophilic Aromatic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at electron-rich positions (C3 or C7) .
-
Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> yields brominated derivatives for Suzuki couplings .
Metal-Catalyzed Cross-Coupling
-
Suzuki-Miyaura : Pd(PPh<sub>3</sub>)<sub>4</sub> facilitates aryl-aryl bond formation at halogenated positions (e.g., para to phenyl group) .
Biological Activity and Stability
-
pH-Dependent Stability : The compound undergoes decarboxylation under strong acidic conditions (pH < 2) .
-
Anticancer Potential : Analogous imidazopyrimidines inhibit Aurora-A kinase (IC<sub>50</sub> ≈ 0.5–2 µM) .
Synthetic Pathways
Key intermediates for synthesizing this compound include:
-
Imidazopyrimidine Core Assembly : Cyclization of 2-aminopyrimidine with α-bromoacetophenone derivatives under basic conditions .
-
Carbamoyl Introduction : Reaction with chlorosulfonyl isocyanate (ClSO<sub>2</sub>NCO) followed by ammonia .
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) | δ 8.7 (s, H5), 7.9–7.5 (m, Ph), 6.8 (br s, NH<sub>2</sub>) |
| IR | 1720 cm<sup>-1</sup> (C=O), 1650 cm<sup>-1</sup> (CONH<sub>2</sub>) |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, particularly in the context of cancer and inflammatory diseases.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives of imidazo[1,5-a]pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the 8-carbamoyl position can enhance the selectivity and potency against specific cancer types, making it a valuable lead compound for drug development .
Antimicrobial Properties
The imidazo-pyrimidine scaffold has been associated with antimicrobial activity. Preliminary studies suggest that 8-carbamoyl derivatives can inhibit the growth of certain bacterial strains, indicating potential for development as antibacterial agents.
Case Study: Antibacterial Screening
In vitro tests have demonstrated that specific derivatives of 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exhibit significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. This opens avenues for further exploration in antibiotic development .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. This is particularly relevant in the design of drugs targeting metabolic disorders.
Case Study: Enzyme Inhibition Studies
Studies have focused on the inhibition of kinases and phosphatases by this compound, revealing its potential role in modulating signaling pathways relevant to cancer and diabetes .
Molecular Probes
Due to its structural features, 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid can serve as a molecular probe in biochemical assays, helping to elucidate mechanisms of action in cellular systems.
Mechanism of Action
The mechanism by which 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Phenyl vs. Furan
A closely related analog, 8-carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid (CAS: 924047-54-1), replaces the phenyl group with a furan substituent. Key differences include:
The furan analog exhibits reduced molecular weight and CCS values, suggesting lower steric bulk. Its hazard profile highlights the impact of substituents on safety .
Heterocyclic Core Modifications
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines (e.g., compounds 86 and 87) share a fused bicyclic structure but replace the imidazole ring with pyrazole. These compounds display intense fluorescence, with absorption maxima at 267–360 nm and emission maxima at 304–414 nm, depending on substituents (e.g., aryl vs. amino groups at C7) . The amino-substituted derivatives (87) exhibit redshifted absorption/emission due to enhanced conjugation, a property absent in the imidazo[1,5-a]pyrimidine derivatives .
Triazolo[1,5-a]pyrimidines
Triazolo[1,5-a]pyrimidines, such as 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, feature a triazole ring fused to pyrimidine.
Functional Group Analogs
Pyrimidine-4-carboxylic Acid Derivatives
Compounds like 2a-i (pyrimidine-4-carboxylic acid derivatives with L-asparagine moieties) are synthesized for ACE inhibitor applications. These derivatives achieve yields of 70–90% via aldehyde-amine cyclocondensation and demonstrate pharmacological relevance in hypertension treatment . In contrast, the carbamoyl and phenyl groups in the target compound may hinder similar bioactivity due to steric or electronic effects.
Key Research Findings and Gaps
Synthetic Accessibility : While imidazo[1,5-a]pyridine derivatives are synthesized via cyclocondensation with carbanions , analogous routes for imidazo[1,5-a]pyrimidines remain unverified.
Optical Properties : Pyrazolo[1,5-a]pyrimidines outperform imidazo analogs in fluorescence, suggesting the latter may require functional group tuning for optoelectronic applications .
Pharmacological Potential: Pyrimidine-4-carboxylic acid derivatives highlight the importance of the carboxylic acid group in drug design, but the target compound’s carbamoyl group introduces unexplored biochemical interactions .
Biological Activity
8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid (CAS Number: 62817-76-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H10N4O3
Molecular Weight: 282.26 g/mol
IUPAC Name: 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
CAS Number: 62817-76-9
Structural Characteristics
The compound features a complex imidazo-pyrimidine structure that contributes to its unique biological profile. The presence of the carbamoyl group enhances its solubility and reactivity, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. For instance, a study demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression. For example, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
A comprehensive study conducted on various cancer cell lines revealed that treatment with 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid led to a significant reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers. Results indicated an IC50 value of approximately 20 µM for breast cancer cells .
Further research focused on elucidating the mechanism of action. The compound was found to activate caspase pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . This dual action reinforces its potential as a therapeutic agent in oncology.
Study 3: Antimicrobial Activity Assessment
In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, indicating strong antibacterial properties .
Summary Table of Biological Activities
| Activity | Target | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | ~20 µM | Induction of apoptosis via caspase activation |
| Enzyme Inhibition | Cyclin-dependent Kinases (CDKs) | Not specified | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Disruption of bacterial cell wall integrity |
| Escherichia coli | 30 µg/mL | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
- Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers) .
- Dispose of waste via approved hazardous waste protocols, adhering to institutional and regulatory guidelines .
- Always review the Safety Data Sheet (SDS) for compound-specific hazards and emergency procedures .
Q. What are the foundational steps for synthesizing and purifying this compound?
- Methodological Answer :
- Begin with a validated synthetic route, such as coupling 2-phenylimidazo[1,5-a]pyrimidine derivatives with carbamoyl and carboxylic acid precursors under controlled conditions (e.g., anhydrous, inert atmosphere) .
- Monitor reactions using TLC or HPLC to track intermediate formation .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization using solvents like DMSO/water mixtures, followed by lyophilization for isolation .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Confirm purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .
- Use H/C NMR to verify structural integrity, focusing on aromatic proton environments and carbamoyl/carboxylic acid signals .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) or LC-MS .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states, reducing trial-and-error experimentation .
- Use software like Gaussian or ORCA to simulate intermediates and optimize solvent/catalyst selection .
- Integrate machine learning algorithms trained on existing reaction databases to predict regioselectivity or side-product formation .
Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Methodological Answer :
- Conduct mechanistic studies using isotopic labeling (C or N) to trace reaction pathways .
- Perform kinetic analysis (e.g., Eyring plots) to identify rate-limiting steps and adjust temperature/catalyst loading .
- Cross-validate results with computational models to reconcile discrepancies between theoretical predictions and empirical data .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions in exothermic steps .
- Optimize mixing efficiency via computational fluid dynamics (CFD) simulations, especially for heterogeneous catalytic systems .
- Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can advanced spectroscopic techniques elucidate degradation mechanisms under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS .
- Use solid-state NMR or X-ray crystallography to study polymorphic transitions affecting stability .
- Pair with computational degradation pathway modeling to predict hydrolytic/oxidative vulnerabilities .
Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Screen co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based formulations using phase solubility studies .
- Modify pH (if carboxylic acid is ionizable) and measure solubility via nephelometry or UV-vis spectroscopy .
- Explore salt formation (e.g., sodium or ammonium salts) to enhance aqueous compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
